molecular formula C16H14N2O2S B3019377 N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 671198-54-2

N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B3019377
CAS No.: 671198-54-2
M. Wt: 298.36
InChI Key: MJDIRPYBYNNACN-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is an organic compound that features a furan ring and a quinoline ring connected through a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide typically involves the reaction of furan-2-ylmethanethiol with 2-chloroquinoline under basic conditions to form the intermediate, which is then reacted with acetamide to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include various substituted furan and quinoline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with various molecular targets. The furan and quinoline rings can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide linkage may also play a role in binding to specific proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide: Similar structure but different functional groups.

    2-(quinolin-2-ylsulfanyl)acetamide: Lacks the furan ring.

    N-(quinolin-2-ylmethyl)-2-(furan-2-ylsulfanyl)acetamide: Different connectivity of the furan and quinoline rings.

Uniqueness

N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is unique due to its combination of furan and quinoline rings, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(17-10-13-5-3-9-20-13)11-21-16-8-7-12-4-1-2-6-14(12)18-16/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDIRPYBYNNACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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